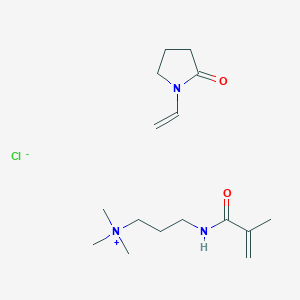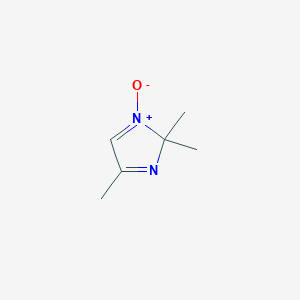
2,2,4-Trimethyl-2H-imidazole 1-oxide
Vue d'ensemble
Description
2,2,4-Trimethyl-2H-imidazole 1-oxide, also known as TMIO, is a compound with the empirical formula C6H10N2O . It is a nitrone spin trapping agent of O-, C-, and S-centered radicals .
Molecular Structure Analysis
The molecular weight of 2,2,4-Trimethyl-2H-imidazole 1-oxide is 126.16 g/mol . The InChI string isInChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3 and the SMILES string is CC1=NC(N+[O-])(C)C . These strings provide a standardized way to represent the molecule’s structure. Chemical Reactions Analysis
2,2,4-Trimethyl-2H-imidazole 1-oxide forms spin adducts with different short-lived free radicals, such as OH, CH3, CH2OH, CH3(CH)OH, C(CH3)3O, HOCH2CH2S, glutathionyl and cysteinyl radicals . It is also mentioned that these compounds are effective scavengers of peroxynitrite forming the same spin adducts as with OH-radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,4-Trimethyl-2H-imidazole 1-oxide include a molecular weight of 126.16 g/mol, a topological polar surface area of 41.1 Ų, and a complexity of 191 . It has no rotatable bonds and accepts 2 hydrogen bonds .Applications De Recherche Scientifique
Spin Trapping and Radical Scavenging
2,2,4-Trimethyl-2H-imidazole 1-oxide (TMIO) is used in spin trapping studies. It forms spin adducts with various short-lived free radicals, such as OH, CH3, CH2OH, and cysteinyl radicals. TMIO does not trap superoxide radicals, making it an effective tool for distinguishing OH and thiol radicals in the presence of superoxide radicals. Additionally, TMIO is an effective scavenger of peroxynitrite, forming the same spin adducts as with OH-radicals, which is valuable in both chemical and biological systems (Dikalov, Kirilyuk, & Grigor’ev, 1996).
Synthetic Chemistry
TMIO and related imidazole oxides are involved in diverse synthetic chemistry applications. They are used as building blocks in reactions like isomerization to corresponding imidazol-2-ones, [3+2]-cycloadditions, sulfur transfer reactions, heterocyclizations leading to fused heterocyclic systems, and cross-coupling reactions. These compounds have been employed in the synthesis of enantiomerically pure 1H-imidazole 3-oxides, room temperature ionic liquids, and biologically active compounds, highlighting their versatility in organic synthesis (Mlostoń, Jasiński, Wroblewska, & Heimgartner, 2016).
Electrochemical Applications
TMIO and its derivatives have been studied for their electrochemical properties, particularly in the context of electrode surface modification. Imidazole-functionalized graphene oxide, for example, has been used as an artificial enzymatic active site for the voltammetric determination of various substances, demonstrating the potential of TMIO derivatives in electrochemical sensor applications (Gevaerd et al., 2018).
Nanotechnology and Catalysis
TMIO-related compounds have been explored in nanotechnology and catalysis. For instance, nanocrystalline magnesium oxide, a catalyst used for the synthesis of 2,4,5-trisubstituted imidazoles, shows the potential of TMIO derivatives in facilitating chemical reactions under environmentally friendly conditions (Safari et al., 2010).
Metal Organic Frameworks and Coordination Chemistry
Research involving TMIO and its derivatives extends into the field of coordination chemistry and metal-organic frameworks. These compounds have been used to create new metal phosphonates, which exhibit interesting properties such as canted antiferromagnetism and slow relaxation behavior, important in materials science and magnetic studies (Cao, Li, & Zheng, 2007).
Propriétés
IUPAC Name |
2,2,4-trimethyl-1-oxidoimidazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-8(9)6(2,3)7-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGTNPXWSLRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC([N+](=C1)[O-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327527 | |
| Record name | TMIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-2H-imidazole 1-oxide | |
CAS RN |
136440-22-7 | |
| Record name | TMIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-Trimethyl-2H-imidazole 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







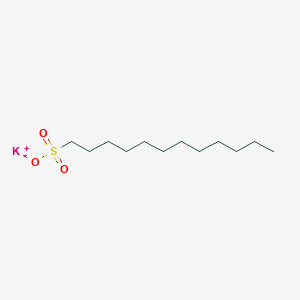
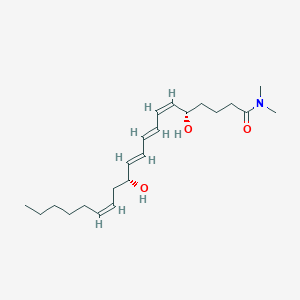
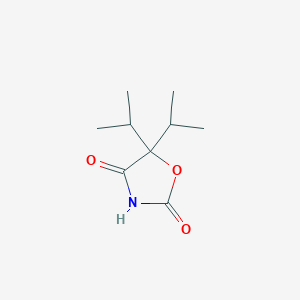

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)




